O=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2
.
While the provided literature does not detail the specific synthesis of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, insights into potential synthetic routes can be derived from analogous compounds. For instance, similar fibrates like ciprofibrate, 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, are primarily metabolized into their glucuronide forms after oral administration. [] This suggests that 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid could be synthesized via similar pathways involving the formation of its glucuronide conjugate.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2